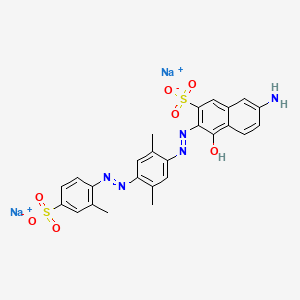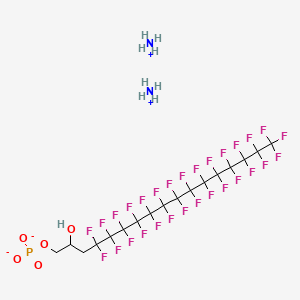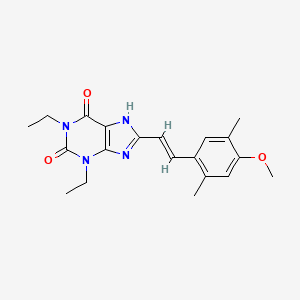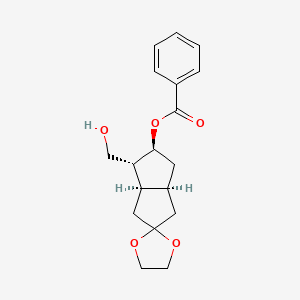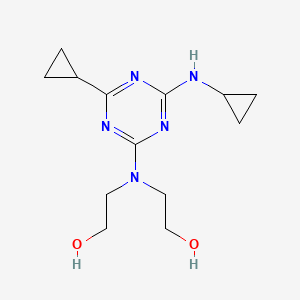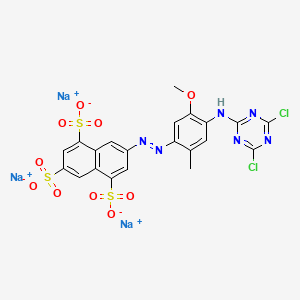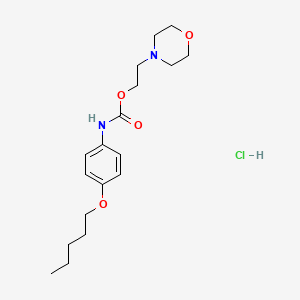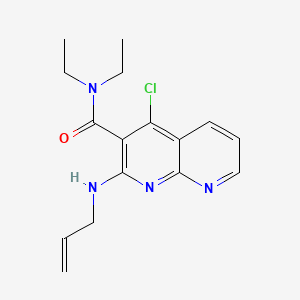
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-(2-propenylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-(2-propenylamino)- is a synthetic compound belonging to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s structure includes a 1,8-naphthyridine core, which is a bicyclic system containing two nitrogen atoms, and various functional groups that contribute to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide derivatives typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method is the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods
Industrial production of 1,8-naphthyridine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are common practices to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthyridine-3-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, acyl chlorides, and halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific functional groups present in the starting material and the reaction conditions. For example, halogenation of 1,8-naphthyridine derivatives can yield halogen-substituted products with enhanced biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,8-naphthyridine-3-carboxamide derivatives involves interaction with specific molecular targets and pathways. For instance, these compounds have been shown to inhibit mammalian topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA breaks, ultimately inducing cell death in cancer cells . Additionally, the compounds can modulate the activity of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .
Comparison with Similar Compounds
1,8-Naphthyridine-3-carboxamide derivatives can be compared with other similar compounds, such as:
1,5-Naphthyridines: These compounds also contain a bicyclic system with two nitrogen atoms but differ in the position of the nitrogen atoms.
Quinolines: Another class of heterocyclic compounds with a single nitrogen atom in the ring.
The uniqueness of 1,8-naphthyridine-3-carboxamide derivatives lies in their ability to undergo diverse chemical reactions and their broad spectrum of biological activities, making them valuable candidates for drug development and industrial applications .
Properties
CAS No. |
156991-93-4 |
|---|---|
Molecular Formula |
C16H19ClN4O |
Molecular Weight |
318.80 g/mol |
IUPAC Name |
4-chloro-N,N-diethyl-2-(prop-2-enylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H19ClN4O/c1-4-9-18-15-12(16(22)21(5-2)6-3)13(17)11-8-7-10-19-14(11)20-15/h4,7-8,10H,1,5-6,9H2,2-3H3,(H,18,19,20) |
InChI Key |
DXDFSMGOZQUSMT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


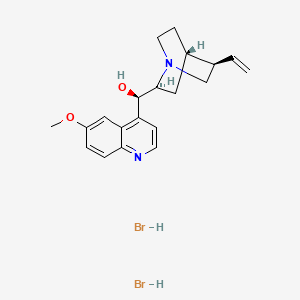

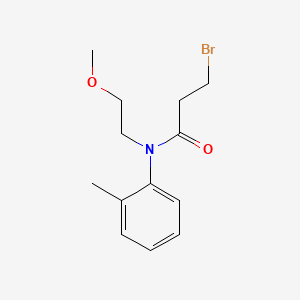


![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[[(4-butylphenyl)methylamino]methyl]-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12725976.png)
